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Compound of Interest

2-Methoxy-3-
Compound Name: _ ) )
(trifluoromethyl)benzoic acid

Cat. No.: B3022589

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-
(trifluoromethyl)benzoic Acid

Introduction

2-Methoxy-3-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid,
represents a valuable molecular scaffold in contemporary drug discovery and materials
science. Its unique trifluoromethyl (-CF3) and methoxy (-OCHs) substituents impart distinct
electronic and steric properties that are highly sought after for modulating a molecule's
lipophilicity, metabolic stability, and target-binding interactions. This guide provides a
comprehensive analysis of its core physical properties, offering both established theoretical
frameworks and detailed, field-proven experimental protocols for their empirical determination.
For researchers in medicinal chemistry and chemical development, a thorough understanding
of these foundational characteristics is a prerequisite for successful molecular design and
application.

It is important to note that while the molecular identity is clear, there is an observed ambiguity
among chemical suppliers regarding the assignment of CAS Number 119692-41-0, which has
been associated with both the 2-methoxy-3-(trifluoromethyl) and the 2-methoxy-6-
(trifluoromethyl) isomers. This guide will proceed by focusing on the 2-methoxy-3-
(trifluoromethyl)benzoic acid structure, but researchers are advised to confirm the identity of
commercial materials via analytical means.
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Molecular and Chemical Identity

A precise definition of a compound's identity is the cornerstone of all subsequent
physicochemical analysis. The fundamental identifiers for 2-Methoxy-3-
(trifluoromethyl)benzoic acid are summarized below.

Identifier Value Source(s)

2-methoxy-3-
IUPAC Name ) ) ) N/A
(trifluoromethyl)benzoic acid

119692-41-0 (See note on

CAS Number o [1]
ambiguity)

Molecular Formula CoH7F303 [1]

Molecular Weight 220.15 g/mol [1]

, COC1=C(C=CC=C1C(F)
Canonical SMILES [2]
(FFC(=0)0

COVAZHQHYXQLOT-
InChIKey [2]
UHFFFAOYSA-N

Core Physical Properties: Predictions and
Influencing Factors

Direct experimental data for this specific isomer is not widely published. However, we can
derive well-founded predictions based on the known effects of its constituent functional groups
and data from closely related analogues.

Table of Predicted Physical Properties
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Property

Predicted Value | Range

Rationale & Influencing
Factors

Melting Point

100-115°C

Based on isomers like 2-
(Trifluoromethyl)benzoic acid
(107-110 °C) and 2-
methoxybenzoic acid (98-100
°C). The trifluoromethyl group
can disrupt crystal packing,
while the methoxy group's
effect can vary. A relatively
sharp melting range would be

expected for a pure substance.

Boiling Point

> 250 °C

Based on 2-
(Trifluoromethyl)benzoic acid
(247 °C). The additional
methoxy group will increase
molecular weight and polarity,

likely raising the boiling point.

Aqueous Solubility

Poorly Soluble

The hydrophobic
trifluoromethyl group
significantly reduces water
solubility[3]. The carboxylic
acid provides some polarity,
but the overall molecule is
expected to be lipophilic.
Solubility will be pH-

dependent.

pKa

3.0-3.38

The strongly electron-
withdrawing -CFs group will
increase acidity (lower pKa)
compared to benzoic acid (pKa
~4.2). This effect is stronger
than the weak electron-
donating effect of the -OCHs
group. The pKa of 2-

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://www.solubilityofthings.com/2-trifluoromethylbenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

(Trifluoromethyl)benzoic acid is
~3.2.[4]

This predicted value indicates
moderate lipophilicity, a key
parameter in assessing

LogP (XlogP) 2.3 ]
potential membrane
permeability in biological

systems.[2]

Spectroscopic Profile: An Analytical Fingerprint

The structural features of 2-Methoxy-3-(trifluoromethyl)benzoic acid give rise to a
predictable and unique spectroscopic signature, which is essential for identity confirmation.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical deuterated solvent like CDCls or DMSO-ds, the proton NMR spectrum is expected
to show:

» Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically
in the 11-13 ppm range. Its broadness is due to hydrogen bonding and exchange.[5]

o Aromatic Protons (-CeHs): Three protons on the aromatic ring, expected between 7.0-8.0
ppm.[6][7] Their precise shifts and coupling patterns (e.g., doublets, triplets) will depend on
the electronic effects of the adjacent substituents.

o Methoxy Protons (-OCHs): A sharp singlet, typically appearing around 3.8-4.0 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled 13C NMR spectrum should display nine distinct signals corresponding to
each unique carbon atom:

e Carboxyl Carbon (-COOH): Found in the 165-175 ppm region, typical for aromatic carboxylic
acids.[5][8]
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e Aromatic Carbons (-CeHs): Six signals in the 110-140 ppm range. Carbons directly attached
to the electron-withdrawing -CFs and electron-donating -OCHs groups will show
characteristic shifts.[6][9]

o Trifluoromethyl Carbon (-CF3): A quartet (due to coupling with fluorine) expected around 120-
130 ppm.

o Methoxy Carbon (-OCHs): A signal in the 55-65 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of the key functional groups:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300
cm~1, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[3][5]

e C=0 Stretch (Carbonyl): A very strong, sharp absorption between 1680-1710 cm™1.
Conjugation with the aromatic ring places it in this region.[3][5]

e C-O Stretch (Aromatic Ether & Acid): Two distinct bands are expected in the 1200-1320 cm~1
region.[3]

o C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions are expected in the 1100-
1300 cm~1 region.

Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for determining the key physical
properties of 2-Methoxy-3-(trifluoromethyl)benzoic acid in a research setting.

Melting Point Determination via Capillary Method

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal
lattice, typically causing a depression and broadening of the melting range.[10] A slow,
controlled heating rate near the expected melting point is critical to allow for thermal equilibrium
between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2]

Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any
larger crystals with a spatula.

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount. Invert the tube and tap it gently on a hard surface to pack the sample into the
sealed end. A sample height of 2-3 mm is ideal.

Apparatus Setup: Place the loaded capillary into the heating block of a melting point
apparatus.

Rapid Initial Heating: Quickly heat the block to about 15-20 °C below the expected melting
point (e.g., to 85 °C).

Slow Ramp: Decrease the heating rate to 1-2 °C per minute.
Observation & Recording:

o Record the temperature (T1) at which the first drop of liquid appears.
o Record the temperature (Tz2) at which the last solid crystal melts.

Reporting: Report the result as a range: T1 - T2. For a pure compound, this range should be
narrow (< 2 °C).
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Prepare Dry, Powdered Sample

;

Load 2-3 mm into Capillary Tube
;

(Place in Apparatus)
;
(Rapidly Heat to T_expected - 20°C)

;

(Heat Slowly (1-2°C/min))
;

Observe & Record T1 (First Liquid)

'

Observe & Record T2 (All Liquid)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.
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Aqueous Solubility Determination via Shake-Flask
Method

Causality: This method determines the thermodynamic equilibrium solubility, which is the true
saturation point of a compound in a solvent at a given temperature.[11] Shaking for an
extended period (24 hours) ensures that the system reaches equilibrium between the dissolved
and solid states. Centrifugation and filtration are critical steps to remove all undissolved
microparticulates before analysis, which would otherwise lead to an overestimation of solubility.

Protocol:

e Preparation: Add an excess amount of the solid compound to a known volume of the desired
solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The
excess solid should be clearly visible.

o Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled
environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

e Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to
pellet the excess solid.

o Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to
disturb the solid pellet.

« Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 um
syringe filter to remove any remaining fine particles.

e Quantification:

o Prepare a series of standard solutions of the compound in the same solvent with known
concentrations.

o Analyze the saturated solution and the standards using a suitable analytical method, such
as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

o Construct a calibration curve from the standards and determine the concentration of the
saturated solution.
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¢ Reporting: Report the solubility in units of mg/mL or pg/mL.

Preparation & Equilibration

Add Excess Solid to Solvent

:

Seal and Shake at 25°C for 24h

Phase Separation

(Centrifuge to Pellet SolicD
(Collect SupernatanD

Quantification

(Analyze via HPLC or UV—Vis)

(Calculate Concentration vs. Standards)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Methoxy-3-(trifluoromethyl)benzoic acid physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
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physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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